

Abiesinol F: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Abiesinol F*

Cat. No.: *B1158644*

[Get Quote](#)

An In-depth Examination of CAS Number 1190070-91-7

Abstract

Abiesinol F is a naturally occurring spiro-biflavonoid isolated from the bark of the Sakhalin fir tree, *Abies sachalinensis*. This technical guide provides a comprehensive overview of **Abiesinol F**, including its chemical identity, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and primary bioactivity screening are presented to support further research and development. The document also includes structured data tables and diagrams to facilitate understanding and application by researchers, scientists, and drug development professionals.

Chemical Identity and Properties

Abiesinol F is a complex flavonoid characterized by a spiro linkage. Its chemical identity is established by its unique CAS number and systematic IUPAC name.

Identifier	Value	Reference
Compound Name	Abiesinol F	[1]
CAS Number	1190070-91-7	[1]
IUPAC Name	(2R,2'R,3S,3'R)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one	
Synonym	Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one, 3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2R,2'R,3S,3'R)-	

Table 1: Physicochemical Properties of **Abiesinol F**

Property	Value	Reference
Molecular Formula	C ₃₀ H ₂₂ O ₁₀	[1]
Molecular Weight	542.49 g/mol	[1]
Appearance	White Powder	
Solubility	Soluble in methanol	

Biological Activity and Mechanism of Action

Abiesinol F was identified as part of a search for cancer chemopreventive agents from coniferous trees.[1] Its primary reported biological activity is the potent inhibition of nitric oxide (NO) donor-induced activation, a key process in tumor initiation.

Anti-Tumor-Initiating Effects

Research has demonstrated that **Abiesinol F**, along with its related spiro-biflavonoids (abiesinols A-H), exhibits potent inhibitory effects on the activation of (±)-(E)-methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxyhex-3-enamide (NOR 1), a nitric oxide (NO) donor.[1] This assay is a primary screening method to identify potential anti-tumor initiators. While the study described the effect as "potent," specific IC₅₀ values for **Abiesinol F** were not provided in the initial publication.

The proposed mechanism for this anti-tumor-initiating activity is the scavenging of reactive nitrogen species, thereby preventing cellular damage that can lead to carcinogenesis.

Table 2: Bioactivity Data for **Abiesinol F** and Related Compounds

Compound	Assay	Result	Reference
Abiesinol F	Inhibition of NOR 1 activation	Potent	[1]
Abiesinol A	In vivo two-stage mouse skin carcinogenesis test (peroxynitrite initiator)	Remarkable anti-tumor-initiating activity	

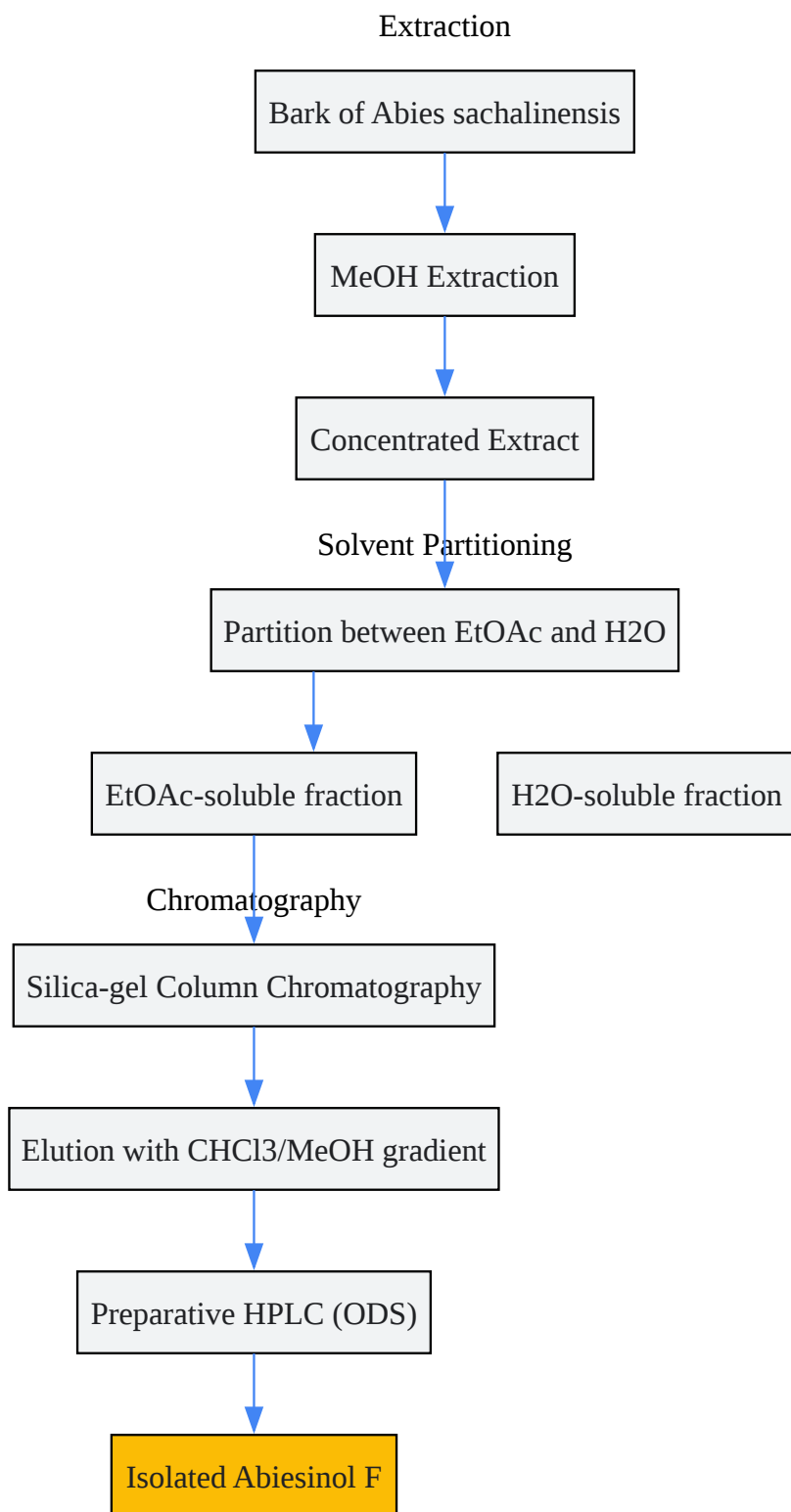
Experimental Protocols

The following sections detail the methodologies for the isolation of **Abiesinol F** and the assessment of its anti-tumor-initiating activity as described in the primary literature.

Isolation of Abiesinol F from *Abies sachalinensis*

The isolation of **Abiesinol F** involves a multi-step extraction and chromatographic process.

Experimental Workflow for Isolation:



[Click to download full resolution via product page](#)

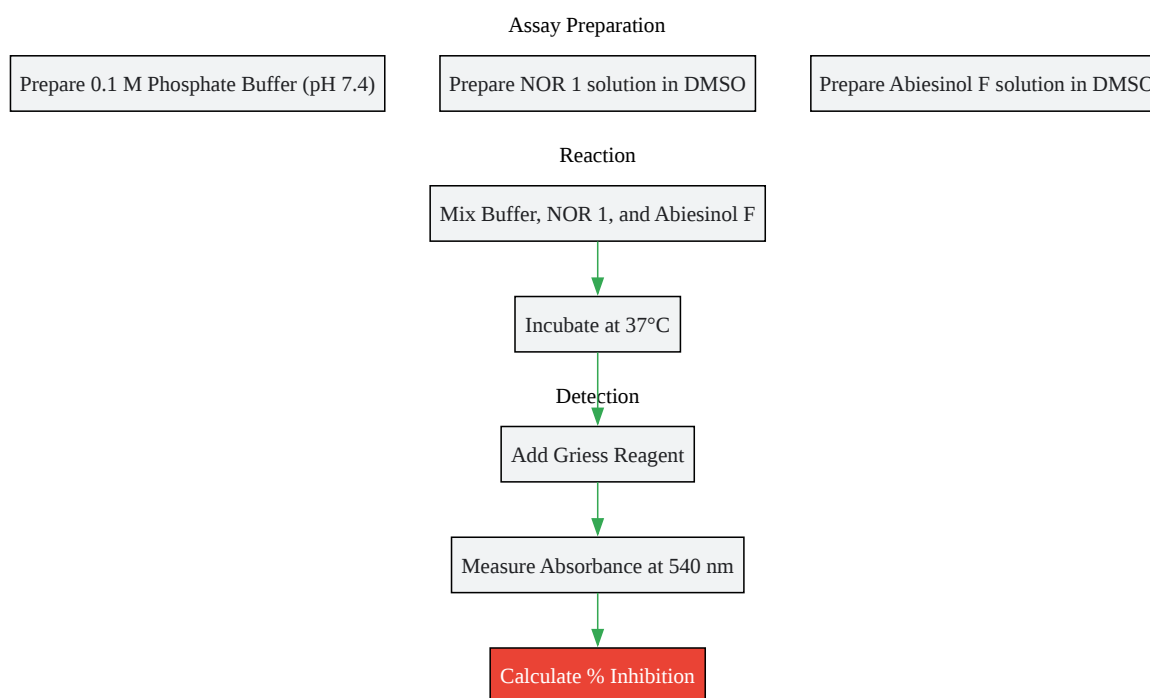
Caption: Workflow for the isolation of **Abiesinol F**.

- Extraction: The bark of *Abies sachalinensis* is subjected to methanol (MeOH) extraction.
- Concentration: The resulting methanol extract is concentrated to yield a crude extract.
- Solvent Partitioning: The concentrated extract is partitioned between ethyl acetate (EtOAc) and water (H₂O). The EtOAc-soluble fraction, containing **Abiesinol F**, is collected.
- Silica-Gel Chromatography: The EtOAc-soluble fraction is subjected to silica-gel column chromatography, eluting with a chloroform/methanol gradient to yield several fractions.
- Preparative HPLC: The fractions containing **Abiesinol F** are further purified using preparative high-performance liquid chromatography (HPLC) on an octadecylsilyl (ODS) column to yield the pure compound.

NOR 1 Activation Inhibitory Assay

This assay measures the ability of a compound to inhibit the release of nitric oxide from the donor NOR 1.

Experimental Workflow for Bioactivity Assay:



[Click to download full resolution via product page](#)

Caption: Workflow for NOR 1 activation inhibitory assay.

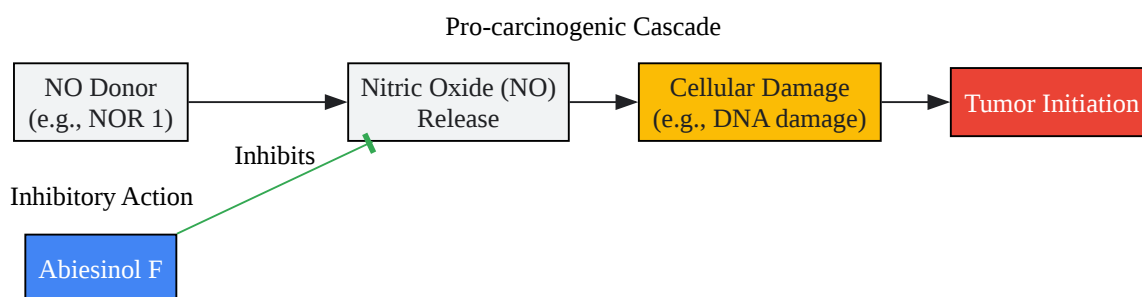
- **Reaction Mixture:** A solution of NOR 1 in dimethyl sulfoxide (DMSO) is added to a 0.1 M phosphate buffer (pH 7.4) containing the test compound (**Abiesinol F**) also dissolved in DMSO.
- **Incubation:** The reaction mixture is incubated at 37°C.

- Nitrite Detection: After incubation, the amount of nitrite produced from the decomposition of NOR 1 is quantified by adding Griess reagent.
- Quantification: The absorbance of the resulting azo dye is measured at 540 nm. The inhibitory activity is expressed as the percentage of inhibition of nitrite formation by the test compound.

Signaling Pathways and Logical Relationships

Currently, there is no specific signaling pathway that has been definitively elucidated for **Abiesinol F**. However, its activity as an inhibitor of a nitric oxide donor suggests a role in mitigating NO-mediated cellular processes that can contribute to tumorigenesis.

The diagram below illustrates the logical relationship between nitric oxide, cellular damage, and the inhibitory action of compounds like **Abiesinol F**.



[Click to download full resolution via product page](#)

Caption: Inhibition of NO-mediated tumor initiation.

Conclusion and Future Directions

Abiesinol F is a promising natural product with demonstrated potential as an anti-tumor-initiating agent. The provided technical information, including its chemical properties and detailed experimental protocols, serves as a valuable resource for the scientific community.

Future research should focus on:

- Determining the specific IC₅₀ value of **Abiesinol F** in the NOR 1 activation inhibitory assay.
- Elucidating the precise mechanism of action and identifying the specific cellular targets and signaling pathways modulated by **Abiesinol F**.
- Conducting further in vitro and in vivo studies to evaluate its efficacy and safety profile for potential therapeutic applications.
- Exploring synthetic routes to produce **Abiesinol F** and its analogs to facilitate structure-activity relationship studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Abiesinol F: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1158644#abiesinol-f-cas-number-and-iupac-name\]](https://www.benchchem.com/product/b1158644#abiesinol-f-cas-number-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com